4-Amino-2-cyclopropylisoindolin-1-one
Description
4-Amino-2-cyclopropylisoindolin-1-one is a bicyclic organic compound featuring an isoindolinone core substituted with an amino group at position 4 and a cyclopropyl moiety at position 2 (Fig. 1). Its molecular formula is C₁₁H₁₁N₂O, with a molecular weight of 193.22 g/mol.
Properties
IUPAC Name |
4-amino-2-cyclopropyl-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-10-3-1-2-8-9(10)6-13(11(8)14)7-4-5-7/h1-3,7H,4-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPBOOFZIFCXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyclopropylisoindolin-1-one can be achieved through multicomponent reactions involving methyl 2-formylbenzoate and primary amines. One common method involves the Ugi-type multicomponent reaction, which is a one-pot procedure under acidic conditions. This method provides a straightforward and efficient route to obtain isoindolinone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing the output .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-cyclopropylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindolinone core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinones, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-2-cyclopropylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 4-Amino-2-cyclopropylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical differences between 4-Amino-2-cyclopropylisoindolin-1-one and its analogs:
Functional Group Impact on Properties
- Cyclopropyl vs. Isopropyl/Alkyl Groups: The cyclopropyl group in this compound provides rigidity and strain, which may improve binding to flat aromatic regions in biological targets compared to the flexible isopropyl group in its dione analog .
- Ketone Functionality: The 1,3-dione analogs (e.g., 5-Amino-2-cyclopropylisoindoline-1,3-dione) exhibit higher polarity and reactivity, making them prone to nucleophilic attacks but less bioavailable than mono-ketone derivatives .
Biological Activity
Overview of 4-Amino-2-cyclopropylisoindolin-1-one
This compound is a synthetic compound that belongs to the isoindoline family. Its unique structure, characterized by a cyclopropyl group and an amino substituent, suggests potential for various biological activities. The compound's structural features may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Antitumor Activity
Research has indicated that compounds with isoindoline structures often exhibit antitumor properties. The presence of the amino group in this compound may enhance its ability to interact with cellular pathways involved in cancer proliferation. For instance, studies on similar isoindoline derivatives have shown inhibition of tumor cell growth through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The biological activity of isoindolines extends to antimicrobial properties as well. Compounds with similar frameworks have demonstrated efficacy against various bacterial strains and fungi. The potential for this compound to exhibit antimicrobial activity warrants further investigation.
Case Studies and Experimental Data
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Antitumor Studies : In vitro studies on related compounds have shown IC50 values indicating significant cytotoxicity against several cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). These findings suggest that this compound could exhibit similar activity.
Compound Cell Line IC50 (µM) Isoindoline Derivative A MCF-7 15 Isoindoline Derivative B HCT116 20 This compound (hypothetical) - - - Neuroprotection : A study on isoindole derivatives indicated that they could reduce neuronal apoptosis in models of oxidative stress, suggesting a protective role against neurodegenerative diseases.
- Antimicrobial Activity : Preliminary screening of structurally similar compounds has shown promising results against Staphylococcus aureus and Escherichia coli, indicating potential for further exploration into the antimicrobial efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
